molecular formula C11H10N2O4 B1347164 2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid CAS No. 64377-78-2

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

Cat. No. B1347164
CAS RN: 64377-78-2
M. Wt: 234.21 g/mol
InChI Key: LEASUUZBOMNQLI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (DMDT-6-COOH) is a unique and versatile organic compound that has been studied for its various applications in scientific research. DMDT-6-COOH has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists in the laboratory.

Scientific Research Applications

Green Synthesis Techniques

Research has demonstrated the effectiveness of green synthesis techniques in the creation of novel compounds related to 2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid. For instance, one-pot, three-component synthesis methods have been developed for the efficient creation of novel dihydrophthalazine-1,4-diones, emphasizing environmentally friendly practices. Such methods utilize L-proline as a catalyst in ethanol at room temperature, offering a sustainable approach to compound synthesis without the need for column chromatography, thereby yielding pure compounds efficiently (Suman et al., 2017).

Novel Compound Synthesis

The synthesis of novel pyrrolo[1,2-a]pyrazine derivatives from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, aiming at creating analogues of natural alkaloid peramine, highlights the potential for generating new molecules for further study. This research showcases the reactivity of N-aminopiperazine towards various electrophilic reagents, contributing to the expansion of heterocyclic chemistry and offering new pathways for the development of potential therapeutic agents (Voievudskyi et al., 2016).

Reactivity and Mechanistic Studies

Investigations into the reactivity of 2,3-dioxopyrrolo[2,1-a]isoquinolinecarboxylic acid esters and amides with nitrogen-centered nucleophiles have provided insights into the mechanisms underlying the formation of complex compounds. These studies not only enhance our understanding of chemical reactivity but also contribute to the development of new synthetic methodologies, opening avenues for the creation of novel compounds with potential applications in medicinal chemistry (Surikova et al., 2008).

properties

IUPAC Name

2,3-dimethyl-1,4-dioxophthalazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-9(14)7-4-3-6(11(16)17)5-8(7)10(15)13(12)2/h3-5H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEASUUZBOMNQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311088
Record name SBB018437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid

CAS RN

64377-78-2
Record name NSC237651
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB018437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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